4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-amino-2H-pyrido[3,4-d]pyridazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKWMEMXDRMRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515817 | |
| Record name | 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87544-87-4 | |
| Record name | 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminopyrido 3,4 D Pyridazin 1 2h One
Classical and Established Synthetic Routes to the 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one Core
Traditional approaches to synthesizing the pyridopyridazinone core often rely on fundamental organic reactions such as cyclization and condensation, which are well-documented in heterocyclic chemistry.
A primary and reliable method for constructing the pyridazinone ring fused to a pyridine (B92270) core involves the cyclization of appropriately substituted pyridine precursors. Pyridine dicarboxylic acids, their anhydrides, or imides are key starting materials. For instance, the synthesis of related dione (B5365651) structures, such as 5,8-dihydropyrazino[2,3-d]pyridazine-5,8-dione, has been achieved by reacting precursors like 1H-pyrrolo[3,4-c]pyridine-1,3-dione with hydrazine (B178648). nih.gov This strategy involves a 6-endo cyclization, where the hydrazine attacks the carbonyl groups of the pyridine derivative to form the stable six-membered pyridazine (B1198779) ring. nih.gov The reaction conditions, such as temperature and solvent, can be controlled to selectively favor this cyclization over other potential side reactions, yielding the desired fused heterocyclic system. nih.gov
Hydrazine and its derivatives are crucial reagents in the synthesis of pyridazinones, acting both as a nitrogen source for ring formation and as a nucleophile for direct amination. A significant method involves the direct conversion of a pre-formed 3(2H)-pyridazinone into its 4-amino derivative. clockss.org The reaction of various 3(2H)-pyridazinones with hydrazine hydrate (B1144303), typically in a high-boiling solvent like ethylene (B1197577) glycol, provides the corresponding 4-amino-3(2H)-pyridazinones in moderate to excellent yields. clockss.org
This direct amination process is noteworthy. For example, treating 6-phenyl-3(2H)-pyridazinone with hydrazine hydrate in ethylene glycol at 180°C yields the 4-amino product. clockss.org In some cases, this reaction can be accompanied by other transformations; for instance, the reaction with 6-(2-methoxyphenyl)-3(2H)-pyridazinone resulted in both amination and demethylation of the methoxy (B1213986) group. clockss.org
| Starting Material (Ar group) | Time (h) | Temp (°C) | 4-Amino Product Yield (%) |
|---|---|---|---|
| Phenyl | 24 | 180 | 20 |
| 2-Hydroxyphenyl | 19 | 180 | 37 |
| 2-Methoxyphenyl | 22 | 190 | 3b |
Note: Yield for the 2-methoxyphenyl derivative corresponds to the demethylated 4-amino-6-(2-hydroxyphenyl)-3(2H)-pyridazinone product.
Furthermore, hydrazine is the key component in the initial cyclization of dicarboxylic acid derivatives, as mentioned previously, where it condenses with two carbonyl groups to form the pyridazinone ring. nih.gov
Skeletal editing of existing heterocyclic rings through ring enlargement or contraction represents another, albeit less common, pathway to fused systems like pyridopyridazinones. Ring contraction of readily available six-membered rings like pyridines can provide access to valuable five-membered rings, highlighting the potential of these strategies for creating complex scaffolds. osaka-u.ac.jpnih.govnih.gov For example, photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine (B122466) derivatives. osaka-u.ac.jp
Conversely, ring expansion strategies can build larger heterocyclic structures. A relevant example is the photochemical rearrangement of tetrazolopyridines. Upon photolysis, these compounds can eliminate nitrogen and expand to form transient 1,3-diazepines. rsc.org While not a direct route to the target compound, these examples of skeletal rearrangement demonstrate plausible, though synthetically challenging, alternative approaches to constructing the desired fused ring system from different heterocyclic precursors.
Modern and Optimized Synthetic Approaches
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. Multicomponent reactions and transition metal catalysis are at the forefront of these modern approaches.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a powerful tool in modern synthesis. nih.gov While a specific MCR for this compound is not prominently documented, the synthesis of isomeric systems like 4-aminopyrido[2,3-d]pyrimidines has been successfully achieved using this approach. mdpi.comsciforum.net
A representative MCR involves the one-pot, solvent-free reaction of a 2-amino-3-cyanopyridine, triethyl orthoformate, and a primary amine. mdpi.comsciforum.net This method efficiently constructs the fused pyrimidine (B1678525) ring in good yields. The proposed mechanism involves the initial reaction between the aminopyridine and the orthoformate, followed by cyclization and subsequent aromatization to yield the final product. mdpi.com This strategy highlights the potential for developing a similar MCR for the target pyridopyridazinone by selecting appropriate pyridine-based precursors that could undergo a one-pot condensation and cyclization with hydrazine or a related component. The use of MCRs to build complex heterocyclic scaffolds like dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives has also been reported, underscoring the versatility of this approach. nih.gov
Transition metal catalysis offers highly efficient and selective methods for forming carbon-nitrogen and carbon-carbon bonds, which are essential for functionalizing heterocyclic cores. Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of amino-substituted heterocycles. nih.gov
A viable strategy for synthesizing this compound could involve the initial synthesis of a halogenated precursor, such as 4-chloro-pyrido[3,4-d]pyridazin-1(2H)-one. This intermediate could then be subjected to a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction uses an amine source (like ammonia (B1221849) or a protected amine) to displace the halogen, thereby installing the required amino group at the C4-position. nih.gov This approach has been successfully applied to the synthesis of related 4-amino-pyrido[3,4-d]pyrimidine derivatives, demonstrating its feasibility for the pyridopyridazinone system. nih.gov This method allows for late-stage functionalization, enabling the introduction of the amino group towards the end of the synthetic sequence.
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of nitrogen-containing heterocyclic compounds, such as pyridazinone derivatives, aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-free reactions, or solid-state reactions, are a cornerstone of green chemistry, offering significant environmental and economic advantages by eliminating the need for volatile and often toxic organic solvents. Research has demonstrated the successful synthesis of various heterocyclic compounds under solvent-free conditions. For instance, a one-pot, multicomponent reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines has been effectively used to produce 4-substituted aminopyrido[2,3-d]pyrimidines in good yields (61–85%) by heating the mixture at 100°C for three hours without any solvent. semanticscholar.orgmdpi.com This approach not only simplifies the work-up procedure but also reduces chemical waste and energy consumption. semanticscholar.orgmdpi.com While a direct solvent-free synthesis for this compound is not explicitly detailed in the reviewed literature, the successful application of this methodology to structurally similar compounds suggests its potential applicability.
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for accelerating drug discovery and development. sphinxsai.com This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity compared to conventional heating methods. sphinxsai.commdpi.comasianpubs.org The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. mdpi.comasianpubs.org For example, the condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid in methanol (B129727) was accomplished in 1-3 minutes under microwave irradiation to yield 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones. asianpubs.org Similarly, the reaction of 3-chloro-6-substituted phenyl pyridazine with sodium azide (B81097) in DMF under microwave conditions afforded 6-substituted phenyl tetrazolo(1,5-b)pyridazines in a short reaction time. asianpubs.org These examples highlight the efficiency of microwave-assisted synthesis for pyridazinone-containing scaffolds, suggesting a viable and sustainable route for the synthesis of this compound and its derivatives. mdpi.comasianpubs.orgnih.govmdpi.com
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of complex molecules like this compound requires careful control over selectivity to obtain the desired isomer.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of pyridazinone derivatives, chemoselective reactions are crucial. For instance, during the introduction of an amino group at the C4 position of a pyridazinone ring, the reaction conditions must be chosen to avoid unwanted reactions at other sites of the molecule.
Regioselectivity is the preference for bond formation at one position over another. The synthesis of the pyrido[3,4-d]pyridazine (B3350088) ring system presents regiochemical challenges. For example, the reaction of 1,4-dichloropyrido[3,4-d]pyridazine with various substituted anilines yields the corresponding 1,4-disubstituted aniline (B41778) derivatives. unm.edu However, its reaction with alkylamines under similar conditions affords only the mono-substituted 1(4)-chloro-4(1)-alkylaminopyrido[3,4-d]pyridazines, demonstrating a high degree of regioselectivity based on the nature of the nucleophile. unm.edu The precise control over the substitution pattern is essential for obtaining the correct isomer of this compound.
Stereoselectivity involves the preferential formation of one stereoisomer over another. While the target molecule itself does not possess a stereocenter, stereoselectivity becomes important when chiral centers are present in precursors or introduced during the synthesis of derivatives.
Preparation of Key Synthetic Intermediates and Precursors to this compound
The synthesis of this compound relies on the preparation of key heterocyclic intermediates. The construction of the core pyrido[3,4-d]pyridazine ring system is a critical first step.
A foundational intermediate is 1,4-dichloropyrido[3,4-d]pyridazine . This compound serves as a versatile precursor for introducing various functionalities at the 1 and 4 positions. Its synthesis provides a key entry point to the desired scaffold. unm.edu
Another crucial intermediate is 4-chloropyrido[3,4-d]pyridazin-1(2H)-one . This compound can be synthesized and subsequently reacted with hydrazine to yield 4-hydrazinopyrido[3,4-d]pyridazin-1(2H)-one . unm.edu The hydrazino group can then be a precursor to the amino group, or it can be used to construct further fused heterocyclic rings. For example, cyclization of the hydrazino derivative with nitrous acid yields 6-hydroxypyrido[3,4-d]-tetrazolo[1,5-b]pyridazine. unm.edu
The introduction of the amino group at the 4-position of the pyridazinone ring is a key transformation. While a direct amination of a pyridazinone precursor for the target molecule is not explicitly detailed, general methods for the synthesis of 4-aminopyridazin-3(2H)-one derivatives have been reported. One common strategy involves the reaction of a suitable precursor with hydrazine hydrate at elevated temperatures. For example, starting from various commercially available intermediates, the introduction of an amino group at position 4 with hydrazine hydrate in a sealed pressure vessel at 180°C for 12 hours has been shown to be effective. nih.gov
A general synthetic pathway to obtain 4-amino pyridazinone derivatives can also involve the use of an isoxazole-pyridazinone intermediate. The opening of the isoxazole (B147169) ring using reagents like methanol and triethylamine (B128534) can lead to a pyridazinone core which can be further functionalized. nih.gov
Table of Key Synthetic Intermediates and Reaction Conditions
| Intermediate | Precursor(s) | Reagents and Conditions | Reference |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Cinchomeronic acid anhydride | Hydrazine hydrate, followed by POCl₃ | unm.edu |
| 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one | Cinchomeronic acid anhydride | Hydrazine hydrate, followed by selective chlorination | unm.edu |
| 4-Hydrazinopyrido[3,4-d]pyridazin-1(2H)-one | 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one | Hydrazine | unm.edu |
| 4-Aminopyridazin-3(2H)-one derivatives | Substituted pyridazinone precursors | Hydrazine hydrate, sealed vessel, 180°C, 12h | nih.gov |
Chemical Reactivity and Derivatization Studies of 4 Aminopyrido 3,4 D Pyridazin 1 2h One
Reactions at the Pyridazine (B1198779) Moiety
The pyridazine portion of the molecule contains a lactam functional group, with two nitrogen atoms and a carbonyl group that are key sites for chemical modification.
Substitution Reactions at Nitrogen Atoms (N1, N2)
The nitrogen atoms within the pyridazine ring, particularly the N2 atom of the lactam, can undergo substitution reactions such as alkylation. Direct alkylation of related pyridazinone intermediates has been successfully demonstrated. For instance, N-methyl derivatives have been synthesized via direct alkylation using reagents like methyl iodide. nih.govsemanticscholar.org In one study, the direct alkylation of precursor compounds afforded the corresponding N-methyl derivatives. nih.govsemanticscholar.org Another common method involves alkylation with alkyl halides, such as ethyl bromide, in the presence of a base. nih.gov
Table 1: N-Alkylation Reactions on the Pyridazinone Ring
| Reactant | Reagent | Conditions | Product | Source(s) |
|---|---|---|---|---|
| Pyridazinone Intermediate | Ethyl bromide | Standard conditions | N-ethyl derivative | nih.gov |
This table is interactive. Click on the headers to sort the data.
Modifications of the Carbonyl Group (C1)
The carbonyl group at the C1 position is susceptible to nucleophilic attack and can be converted into other functional groups. A notable transformation is the conversion of the carbonyl to a thiocarbonyl group. This thionation reaction is typically achieved using Lawesson's reagent in a suitable solvent like anhydrous toluene (B28343) under reflux conditions. nih.govsemanticscholar.org This modification significantly alters the electronic and steric properties of the molecule. nih.govsemanticscholar.org
Table 2: Carbonyl Group (C1) Modification
| Reaction Type | Reagent | Conditions | Product | Source(s) |
|---|
This table is interactive. Click on the headers to sort the data.
Reactions at the Pyridine (B92270) Moiety
The pyridine ring is electronically a π-deficient system, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, especially when substituted with electron-withdrawing groups or a good leaving group. researchgate.net
Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine Ring
Electrophilic aromatic substitution on unsubstituted pyridine and pyridazine rings is generally difficult due to their π-deficient character. researchgate.net However, the reactivity can be enhanced by the presence of activating groups. researchgate.net In 4-aminopyrido[3,4-d]pyridazin-1(2H)-one, the C4-amino group is a strong activating group with a positive mesomeric effect, which should direct electrophiles to the ortho and para positions. Similarly, the fused pyridazinone ring system influences the electron density of the pyridine moiety. While specific EAS studies on this exact molecule are not widely reported, related structures like 2-amino-4-picoline undergo nitration with nitric acid in sulfuric acid, demonstrating the feasibility of such reactions on activated pyridine rings. nih.gov
Nucleophilic Aromatic Substitution (NAS) Strategies
Nucleophilic aromatic substitution (NAS) is a more common reaction pathway for π-deficient heterocyclic systems like pyridines. wur.nl This strategy typically involves the introduction of a good leaving group, such as a halogen, onto the pyridine ring, followed by displacement with a nucleophile. For the closely related pyrido[3,4-d]pyrimidine (B3350098) scaffold, a 2,4-dichloro intermediate is used to selectively introduce nucleophiles at the 4-position. mdpi.comnih.gov A similar strategy could be applied to this compound, where halogenation of the pyridine ring would create a substrate for subsequent nucleophilic substitution with various amines, alcohols, or thiols.
Functionalization of the Amino Group (C4)
The exocyclic amino group at the C4 position is a highly versatile handle for derivatization due to its nucleophilic nature. It readily participates in acylation, urea (B33335) formation, and coupling reactions.
Acylation of the amino group has been achieved using acyl chlorides, such as acetyl chloride, to yield the corresponding amide derivatives. nih.govsemanticscholar.org Another significant modification is the formation of urea derivatives. This can be accomplished by treating the amino compound with triphosgene, which acts as a phosgene (B1210022) equivalent, followed by the addition of an amine. nih.govsemanticscholar.org Furthermore, the amino group can undergo coupling reactions, for example, with R-phenylboronic acids in the presence of copper(II) acetate (B1210297) and a base like triethylamine (B128534), to form N-aryl derivatives. nih.gov
Table 3: Derivatization of the C4-Amino Group
| Reaction Type | Reagent(s) | Conditions | Product Type | Source(s) |
|---|---|---|---|---|
| Acylation | Acetyl chloride | - | N-acetyl derivative | nih.govsemanticscholar.org |
| Urea Formation | (i) Triphosgene, (ii) Amine | (i) Dry THF, reflux; (ii) 0 °C | N-substituted urea | nih.gov |
This table is interactive. Click on the headers to sort the data.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminopyrido[3,4-d]pyridazin-1(2H)-thione |
| 2-amino-4-picoline |
| Acetyl chloride |
| Copper(II) acetate |
| Ethyl bromide |
| Lawesson's reagent |
| Methyl iodide |
| Nitric acid |
| Phenylboronic acid |
| Sulfuric acid |
| Triethylamine |
| Triphosgene |
Acylation and Alkylation Reactions
Acylation and alkylation reactions are fundamental transformations used to modify the this compound core. These reactions are crucial for exploring structure-activity relationships, particularly in the development of enzyme inhibitors.
The exocyclic 4-amino group can be readily acylated using various acylating agents. For instance, in the synthesis of fatty acid-binding protein 4 (FABP4) inhibitors, the 4-amino group has been acylated using anhydrides in pyridine within a sealed vessel to yield the corresponding amide derivatives. nih.gov This reaction allows for the introduction of a wide range of substituents, which can modulate the compound's biological activity and physicochemical properties. Similarly, the 4-amino group can be converted to a urea functionality through treatment with agents like triphosgene. nih.gov
Alkylation primarily occurs at the N-2 position of the pyridazinone ring. This is a common strategy to introduce diversity and to block a potential hydrogen bond donor site, which can influence ligand binding and solubility. For example, methylation of the N-2 position using methyl iodide is a frequently employed step in the synthesis of analogs. nih.gov Furthermore, longer alkyl chains or functionalized alkyl groups can be introduced at this position to probe for additional binding interactions within a target protein. nih.gov In some synthetic routes, alkylation of a precursor with, for example, ethyl bromide, is performed under standard conditions to yield N-2 substituted products. nih.gov
These acylation and alkylation reactions are summarized in the following table:
| Reaction Type | Reagents and Conditions | Position of Modification | Resulting Functional Group | Reference |
| Acylation | Anhydride, Pyridine, Sealed Vessel | 4-Amino Group | Amide | nih.gov |
| Acylation | Acetyl Chloride | 4-Amino Group | Amide | nih.gov |
| Urea Formation | Triphosgene, Ammonia (B1221849) | 4-Amino Group | Urea | nih.gov |
| Alkylation | Methyl Iodide | N-2 Position | N-Methyl | nih.gov |
| Alkylation | Ethyl Bromide | N-2 Position | N-Ethyl | nih.gov |
Formation of Imine and Hydrazone Derivatives
While the direct formation of imines from the 4-amino group is not extensively reported, the synthesis of related N-acylhydrazone derivatives has been explored in analogous heterocyclic systems like pyrrolo[3,4-d]pyridazinones. nih.gov This suggests a viable route for derivatization. The synthesis of N-acylhydrazones typically involves a two-step process. First, the pyridazinone core is functionalized with a hydrazide moiety. This can be achieved by alkylating the N-2 position with an appropriate haloacetyl derivative followed by reaction with hydrazine (B178648). The resulting hydrazide can then be condensed with a variety of aromatic or heteroaromatic aldehydes in the presence of a catalytic amount of acid, such as acetic acid, to yield the final N-acylhydrazone derivatives. nih.gov
This methodology allows for the introduction of a diverse array of substituents at the periphery of the molecule, which is a key strategy in the development of dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. nih.gov The hydrazone linkage provides a flexible linker to position appended ring systems in different orientations, which can be crucial for optimizing interactions with biological targets.
Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the derivatization of the this compound scaffold. These reactions are typically performed on a halogenated precursor of the pyridazinone core.
The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. nih.gov This reaction involves the coupling of a halopyridazinone with a boronic acid or its ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a variety of arylated pyridazinones. researchgate.net For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aromatic boronic acids to generate a library of π-conjugated heterocyclic systems. nih.gov
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of a halopyridazinone with a wide range of primary and secondary amines, including anilines and alkylamines. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, such as Xantphos, and requires a base like cesium carbonate. researchgate.net This reaction has been instrumental in the synthesis of di-arylamine intermediates and in the selective amination of dihalopyridines. researchgate.netresearchgate.net
In addition to palladium-catalyzed reactions, copper-mediated coupling reactions have also been utilized. For example, the 4-amino group has been coupled with R-phenylboronic acids in the presence of copper(II) acetate and triethylamine to furnish 4-arylaminopyridazinone derivatives. nih.gov
These coupling reactions are summarized in the following table:
| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed | Reference |
| Suzuki-Miyaura | Halopyridazinone, Boronic Acid/Ester | Pd(PPh₃)₄, Base | Carbon-Carbon | nih.govresearchgate.net |
| Buchwald-Hartwig | Halopyridazinone, Amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Carbon-Nitrogen | researchgate.netresearchgate.net |
| Copper-Mediated | Aminopyridazinone, Phenylboronic Acid | Cu(OAc)₂, Triethylamine | Carbon-Nitrogen | nih.gov |
Ring Transformations and Rearrangements of the Pyrido[3,4-d]pyridazinone System
The pyrido[3,4-d]pyridazinone ring system can undergo various transformations and rearrangements, leading to the formation of novel polycyclic heterocyclic structures. These reactions often involve the opening of one of the rings followed by a recyclization step.
One such transformation is the ring-opening of related oxazinone-fused pyridones. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netblumberginstitute.orgoxazine-1,8-diones can undergo an oxazinone ring-opening transformation when treated with binucleophiles like ethylenediamine (B42938) in the presence of acetic acid. mdpi.comresearchgate.net This leads to the formation of new fused ring systems, such as imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com While this is not a direct transformation of the pyrido[3,4-d]pyridazinone system itself, it demonstrates the potential for ring-opening and recyclization strategies in related pyridone-containing scaffolds.
Another relevant transformation involves the reaction of cycloalkenopyridazines with dimethylformamide dimethylacetal (DMFDMA). This reaction yields enamine derivatives, which can then be treated with hydrazine hydrate (B1144303) or aromatic amines to afford 1,8-alkanopyrido[3,4-d]pyridazines, representing the construction of the core ring system itself. researchgate.net
Inverse electron-demand Diels-Alder reactions also provide a pathway to pyridazinoquinolone structures, which are related to the pyrido[3,4-d]pyridazinone core. For instance, the reaction of N-methylindole with 1,2,4,5-tetrazine-3,6-dicarboxylate, followed by nitrogen extrusion, results in a ring-opening/ring-closure sequence to form the pyridazoquinolone. mdpi.com
These examples highlight the chemical versatility of the pyridazinone and related fused-pyridine ring systems, suggesting that the this compound scaffold could serve as a precursor for more complex heterocyclic structures through carefully designed ring transformation reactions.
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
The this compound scaffold has been extensively explored as a platform for the design of potent enzyme inhibitors, most notably for poly(ADP-ribose) polymerase (PARP) and fatty acid-binding protein 4 (FABP4). researchgate.netnih.govcore.ac.uk The amenability of this core to chemical modification at multiple positions has allowed for detailed structure-activity relationship (SAR) studies, providing crucial insights into the molecular interactions that govern biological activity.
Systematic Structural Variations and Analog Generation
Systematic structural variations of the this compound core have been a key strategy in optimizing the potency and selectivity of inhibitors. These modifications have targeted several key positions on the scaffold.
In the context of PARP inhibitors , a series of tetrahydropyridopyridazinone analogs have been developed. nih.gov The SAR studies revealed that:
The presence of the NH group in the tetrahydropyridyl portion of the scaffold generally improves pharmacokinetic properties compared to carbon-based analogs. nih.gov
Small alkyl groups, such as methyl, on the piperidine (B6355638) ring can be well-tolerated.
The nature of the substituent on the pendant phenyl ring, which is often introduced via a coupling reaction, is critical for potency. For example, a 4-fluoro substituent on a benzyl (B1604629) group attached to the pyridazinone ring is a common feature in potent PARP inhibitors. researchgate.net
For FABP4 inhibitors , SAR studies on 4-amino and 4-ureido pyridazinone derivatives have shown that:
The 4-amino group is a key interaction point, and its acylation or conversion to a urea can significantly impact potency. nih.govcore.ac.uk
Substituents at the 6-position of the pyridazinone ring play a crucial role in binding. A phenyl ring at this position is often beneficial. nih.gov
Alkylation at the N-2 position with a methyl group is generally well-tolerated. nih.gov
The following table summarizes some of the key SAR findings for PARP inhibitors based on the tetrahydropyridopyridazinone scaffold. nih.gov
| Compound | R¹ | R² | PARP-1 Kᵢ (nM) |
| 8c | H | H | 1.3 |
| 20u | Me | H | <1 |
| 20w | H | Me | <1 |
In a study of D-amino acid oxidase (DAAO) inhibitors , 4-hydroxypyridazin-3(2H)-one derivatives were investigated. nih.gov The SAR indicated that a phenylethyl group at the 6-position led to high inhibitory activity. The introduction of fluorine atoms on the phenyl ring further enhanced potency, with the 3,5-difluorophenyl derivative showing significant efficacy. nih.gov
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov This approach has been applied to the this compound scaffold and related systems.
The pyridazine ring itself is considered a valuable bioisostere for other aromatic systems. researchgate.netblumberginstitute.orgmdpi.comencyclopedia.pub Its unique properties, including its ability to act as a dual hydrogen bond acceptor and its significant dipole moment, can be exploited in drug design. blumberginstitute.org In some cases, replacing a pyridine ring with a pyridazine has led to a tenfold increase in cell-based potency and reduced CYP inhibition. blumberginstitute.org
Within the this compound scaffold, specific bioisosteric replacements have been explored:
Replacement of the 4-amino group: In the development of FABP4 inhibitors, the 4-amino group has been replaced with a 4-ureido group. This modification was part of a strategy to identify novel scaffolds and led to the discovery of potent inhibitors. nih.govcore.ac.uk
Replacement of the phenyl ring: In many analogs, a pendant phenyl ring is attached to the core scaffold. This phenyl ring can be replaced with other saturated or unsaturated ring systems to improve properties like solubility and metabolic stability. For example, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) are increasingly used to replace para-substituted phenyl rings. rsc.orgresearchgate.net This strategy can lead to increased aqueous solubility and improved metabolic stability. nih.gov While not explicitly reported for this specific scaffold, it represents a logical next step in optimization.
Replacement of the pyridone oxygen: The carbonyl oxygen of the pyridazinone ring can be replaced with sulfur to form a thiocarbonyl. This modification has been explored in the synthesis of FABP4 inhibitor analogs, although its impact on activity was not detailed. nih.gov
The concept of bioisosterism is a cornerstone of modern drug design, and its application to the this compound scaffold continues to yield novel compounds with improved therapeutic potential. researchgate.netchem-space.com
Computational and Theoretical Investigations of 4 Aminopyrido 3,4 D Pyridazin 1 2h One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to investigate the electronic structure and reactivity of pyridazinone derivatives by calculating various molecular and electronic properties. gsconlinepress.comresearchgate.net These calculations provide a theoretical framework for predicting a molecule's behavior in chemical reactions and biological systems.
The electronic behavior of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one can be elucidated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. gsconlinepress.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another vital tool, illustrating the charge distribution across the molecule and highlighting electron-rich and electron-poor regions. mdpi.com For pyridazinone structures, the negative potential (red and yellow areas) is typically localized around electronegative atoms like oxygen and nitrogen, indicating these are the most probable sites for electrophilic attack. mdpi.com
Studies on related pyridazine (B1198779) derivatives using DFT at the B3LYP/6-31G* level of theory have been performed to calculate key quantum chemical parameters that describe their reactivity. gsconlinepress.com These parameters, summarized in the table below, provide a quantitative measure of the molecule's electronic characteristics.
Table 1: Key Quantum Chemical Parameters Calculated via DFT
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher reactivity. core.ac.uk |
| Electrophilicity Index | ω | χ²/2η | Measures the propensity of a species to accept electrons. |
This table outlines the principal quantum chemical descriptors and their formulas, which are typically calculated to assess the reactivity of molecules like this compound.
Pyridazinone derivatives can exist in different tautomeric forms, most commonly the lactam and lactim forms. The position of the proton can significantly alter the molecule's chemical properties and its ability to interact with biological targets. Predicting the predominant tautomeric state is crucial for understanding its function. scispace.com
Quantum chemistry calculations are a powerful tool for accurately estimating the relative stability of different tautomers. arxiv.orgresearchgate.netresearchgate.net By calculating the ground state energies of each form, the most energetically favorable and therefore dominant tautomer can be identified. For heterocyclic systems like this compound, the lactam form is often found to be more stable than the lactim form, a prediction that can be computationally verified and supported by experimental data from NMR and X-ray crystallography.
Molecular Modeling for Understanding Mechanistic Interactions
Molecular modeling techniques are employed to simulate the interactions between a ligand, such as this compound, and its biological targets. These methods provide a dynamic and three-dimensional view of the binding process, which is essential for understanding the compound's mechanism of action.
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule to a macromolecular target. amazonaws.com For the 4-aminopyridazin-3(2H)-one scaffold, molecular docking has been instrumental in identifying it as a valid core for inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer.
Docking studies of 4-amino and 4-ureido pyridazinone-based compounds with FABP4 have revealed key binding interactions within the protein's active site. nih.gov These simulations show that the pyridazinone core can form crucial hydrogen bonds and other interactions with specific amino acid residues, such as Arginine 126 (R126) and Tyrosine 128 (Y128). nih.gov Similarly, studies on the structurally related pyrido[3,4-d]pyrimidine (B3350098) scaffold as inhibitors of Monopolar spindle 1 (Mps1) kinase have highlighted hydrogen bonding with residues like Glycine 605 (G605) and hydrophobic interactions with others. nih.gov
Table 2: Predicted Interactions of Pyridazinone-like Scaffolds with Biological Targets
| Scaffold | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 4-Amino-pyridazin-3(2H)-one | FABP4 | R126, Y128, R106 | Hydrogen Bonding | nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | G605, K529 | Hydrogen Bonding | nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | I531, V539, M602, C604 | Hydrophobic/van der Waals | nih.gov |
This table summarizes key amino acid interactions identified through molecular docking for scaffolds related to this compound, illustrating the typical binding modes.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net MD simulations track the motions of atoms in the system, allowing for the assessment of conformational changes, flexibility, and the persistence of key interactions. nih.govarxiv.org
For complexes involving pyridazinone-like inhibitors, MD simulations are used to validate docking results and evaluate the stability of the predicted binding mode. nih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD value over time suggests the system has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, helping to identify regions of the protein that are most affected by ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of these critical interactions. mdpi.com
To obtain a more quantitative estimate of binding affinity, binding free energy calculations are performed, commonly using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.govnih.gov These approaches calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models and are considered more accurate than standard docking scores. nih.gov
The total binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This value is decomposed into several energetic components: nih.govfrontiersin.org
ΔEMM: The molecular mechanics energy, which includes van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies.
ΔGsolv: The solvation free energy, which is composed of a polar (ΔGpol) and a non-polar (ΔGnp) component.
-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted when comparing similar ligands.
Studies on related inhibitor-protein complexes have shown that van der Waals interactions and nonpolar solvation energies are often the primary driving forces for binding. nih.gov
Table 3: Example Components of MM/GBSA Binding Free Energy Calculation
| Energy Component | Description | Typical Contribution |
|---|---|---|
| Van der Waals Energy (ΔEvdW) | Energy from van der Waals forces. | Favorable (negative) |
| Electrostatic Energy (ΔEelec) | Energy from electrostatic interactions. | Favorable (negative) |
| Polar Solvation Energy (ΔGpol) | Energy required to desolvate polar groups. | Unfavorable (positive) |
| Non-polar Solvation Energy (ΔGnp) | Energy from hydrophobic interactions (related to SASA). | Favorable (negative) |
| Total Binding Free Energy (ΔGbind) | Sum of all components. | Favorable (negative) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
For a series of this compound analogues, a QSAR study would typically involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include:
Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).
Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters like those developed by Taft or Charton.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water).
Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are employed to build the QSAR model. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. For instance, studies on related heterocyclic systems like pyrido[3,4-b]indole derivatives have successfully used both 2D and 3D-QSAR methods to develop predictive models for anticancer activity nih.gov. Such models can elucidate the key structural features required for bioactivity and guide the design of more potent compounds nih.gov.
To illustrate, a hypothetical QSAR model for a series of this compound derivatives targeting a specific kinase could be represented by the following equation:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Dipole Moment)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the activity.
Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues
| Compound ID | R-Group | LogP | TPSA (Ų) | Dipole Moment (Debye) | Predicted pIC50 |
| APP-001 | -H | 1.2 | 85.3 | 4.5 | 6.2 |
| APP-002 | -CH3 | 1.6 | 85.3 | 4.7 | 6.5 |
| APP-003 | -Cl | 1.9 | 85.3 | 3.9 | 6.8 |
| APP-004 | -OCH3 | 1.1 | 94.5 | 5.1 | 6.4 |
| APP-005 | -NH2 | 0.8 | 111.4 | 5.5 | 6.1 |
Cheminformatics and Ligand Design Principles
Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug design, it provides the tools and principles to design novel ligands with desired properties.
Fragment-based drug design (FBDD) is a powerful strategy for hit identification and lead optimization. It begins with the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target protein with low affinity. The binding of these fragments is often detected using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR).
Once a fragment that binds to a key region of the target is identified, it can be grown or linked with other fragments to generate a more potent lead compound. For this compound, the core scaffold itself could be considered a fragment. Alternatively, smaller fragments could be identified that bind to different sub-pockets of a target protein, and the pyrido[3,4-d]pyridazine (B3350088) core could be used as a central scaffold to link these fragments. For example, in the design of Mps1 kinase inhibitors, a fragment-based de novo design algorithm was utilized, starting with the core fragment of a known inhibitor to generate new potent compounds mdpi.com.
De novo design algorithms aim to construct novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. These methods can generate highly innovative structures that are not present in existing compound libraries. The this compound scaffold could serve as a starting point or a building block in a de novo design workflow.
Scaffold hopping is a computational strategy used to identify new molecular backbones (scaffolds) that can serve as effective replacements for a known active scaffold, while maintaining or improving biological activity and other properties like patentability or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For instance, a scaffold hopping study on CXCR2 antagonists identified a pyrido[3,4-d]pyrimidine analogue as a promising hit nih.gov. Similarly, computational tools could be employed to find bioisosteric replacements for the this compound core, potentially leading to the discovery of novel chemotypes with similar biological activities nih.govnih.gov.
Table 2: Potential Scaffold Hops for the Pyrido[3,4-d]pyridazine Core
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Pyrido[3,4-d]pyridazine | Phthalazine, Pyrido[3,4-d]pyrimidine, Quinazoline | Maintain key hydrogen bond donor/acceptor patterns, explore new intellectual property space. |
| Pyrido[3,4-d]pyridazine | Imidazo[1,2-b]pyridazine, Pyrazolo[3,4-d]pyrimidine | Alter electronic properties and solubility while preserving a bicyclic aromatic system. |
| Pyrido[3,4-d]pyridazine | Thieno[3,2-d]pyrimidine, Furo[3,2-d]pyrimidine | Introduce different heteroatoms to modulate ADMET properties. |
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active. It uses the principle of similarity, assuming that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching, 3D shape-based screening, and pharmacophore modeling. A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to be active.
Structure-based virtual screening (SBVS) , also known as molecular docking, requires the 3D structure of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity. This allows for the screening of large virtual libraries to identify potential hits. For example, molecular docking studies have been used to investigate the binding modes of dihydropyridazin-3(2H)-one derivatives to various protein targets wjarr.com.
A typical virtual screening workflow for identifying inhibitors targeting a specific protein using a library of this compound derivatives would involve:
Preparation of the target protein structure (e.g., from the Protein Data Bank).
Generation of a 3D library of the this compound derivatives.
Docking of the library of compounds into the active site of the target protein.
Ranking of the compounds based on their predicted binding affinity (docking score).
Visual inspection of the binding modes of the top-ranked compounds to assess key interactions.
Selection of a subset of promising compounds for experimental testing.
Mechanistic Biological Research Applications of 4 Aminopyrido 3,4 D Pyridazin 1 2h One and Its Derivatives
Investigation of Molecular Target Binding Mechanisms
Derivatives of the pyridazinone core have been extensively used to probe the binding mechanisms of various biological targets at a molecular level. Through kinetic studies, ligand interaction analyses, and detailed mapping of binding sites, researchers have elucidated how these compounds exert their effects.
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., FABP4 inhibitors, COX/LOX inhibitors)
The 4-aminopyrido[3,4-d]pyridazin-1(2H)-one structure has proven to be a versatile template for designing potent enzyme inhibitors. Kinetic studies are crucial in defining the potency and mechanism of these inhibitors.
Fatty Acid-Binding Protein 4 (FABP4) Inhibitors: The 4-amino and 4-ureido pyridazin-3(2H)-one scaffold has been identified as a novel framework for the development of FABP4 inhibitors. nih.govbath.ac.uk Through structural optimization, derivatives with significant inhibitory activity have been discovered. For instance, compound 14e , a derivative from an optimized series, demonstrated a potent inhibitory effect on FABP4 with an IC₅₀ value of 1.57 µM, which was more potent than the reference compound, arachidonic acid (IC₅₀ = 3.30 µM). core.ac.uk Another derivative, 25a , also showed strong activity with an IC₅₀ of 2.97 µM. nih.gov These findings highlight the potential of the pyridazinone core in developing effective FABP4 inhibitors. bath.ac.ukcore.ac.uk
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors: Pyridazinone derivatives have been investigated as inhibitors of COX and LOX enzymes, which are key players in inflammation. cu.edu.eg Some derivatives exhibit dual inhibition of both COX and LOX. For example, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been identified as promising dual COX/LOX inhibitors. nih.gov Other studies have focused on selective COX-2 inhibition to minimize gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.egmdpi.com A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was found to act as dual COX-1/COX-2 inhibitors. rsc.org The inhibitory activities of several pyridazinone derivatives against COX-1, COX-2, and 5-LOX have been quantified, revealing a range of potencies and selectivities. For instance, pyridazine (B1198779) sulphonate derivatives 7a and 7b showed high COX-2 selectivity. nih.gov
Table 1: Enzyme Inhibition Data for Pyridazinone Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Selectivity/Comment | Source |
|---|---|---|---|---|
| Derivative 14e | FABP4 | IC₅₀ = 1.57 µM | More potent than arachidonic acid (IC₅₀ = 3.30 µM) | core.ac.uk |
| Derivative 25a | FABP4 | IC₅₀ = 2.97 µM | Potent inhibitory activity | nih.gov |
| Pyridazine Sulphonate 7a | COX-2 | Selectivity Index = 208 | Highly selective over COX-1 | nih.gov |
| Pyridazine Sulphonate 7b | COX-2 | Selectivity Index = 210 | Highly selective over COX-1 | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione 7c | COX-1/COX-2 | Similar inhibitory activities | Dual inhibitor | rsc.org |
| Pyridazinone 4ba | PDE4B | IC₅₀ = 251 nM | Selective over other PDE subtypes | nih.gov |
Receptor Ligand Interaction Analysis
The pyridazinone scaffold has also been utilized to develop ligands for various receptors. A pyrido[3,4-d]pyrimidine (B3350098) analogue was identified as a promising antagonist for the human chemokine receptor CXCR2, with an IC₅₀ value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. mdpi.com Further structure-activity relationship (SAR) studies on this scaffold aimed to improve its antagonistic potency. mdpi.com Additionally, related structures like imidazo-[4,5-d]-pyridazin-7-ones have been explored as ligands for the Corticotropin-Releasing Factor (CRF) receptor. mdpi.com The binding of these ligands is assessed through assays that measure their ability to compete with known radioligands. mdpi.com
Detailed Binding Site Analysis (e.g., hydrogen bonding, hydrophobic interactions)
Molecular docking and crystallography studies have provided detailed views of how pyridazinone derivatives interact with their target proteins.
FABP4: Docking experiments with 4-amino pyridazinone derivatives revealed key interactions within the FABP4 binding pocket. These compounds engage in hydrogen bonding with critical residues such as R126 and Y128. nih.gov For instance, the most potent compounds interact with R126 via their carbonyl groups, and some also interact directly with Y128 or through a network of water molecules with S53. nih.gov Other stabilizing interactions include pi-pi stacking with residues like F16. nih.gov
Mps1 Kinase: For pyrido[3,4-d]pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, analysis showed that all tested compounds could form hydrogen bonds with Gly605 in the hinge region, an interaction deemed indispensable for binding. nih.govacs.org They also form hydrophobic interactions with residues such as Val539, Ala551, Cys604, and Leu654. nih.gov
VEGFR-2/HER-2: Docking of cyanopyridone derivatives into the active sites of VEGFR-2 and HER-2 showed that they can achieve binding scores comparable to reference inhibitors. mdpi.com They form crucial hydrogen bonds with key residues in the kinase hinge region, such as Cys919 in VEGFR-2 and Met801 in HER-2, mimicking the binding pattern of known inhibitors. mdpi.com
Elucidation of Cellular Signaling Pathway Modulation at the Molecular Level
Pyridazinone derivatives serve as valuable tools for dissecting cellular signaling pathways. By inhibiting specific kinases or receptors, they help to elucidate the roles of these proteins in complex biological processes.
For example, pyrido[1,2-a]pyrimidin-4-one derivatives designed as allosteric inhibitors of SHP2 phosphatase were shown to downregulate the phosphorylation levels of Akt and Erk1/2 in Kyse-520 esophageal cancer cells. This demonstrates their ability to modulate the RAS-ERK and PI3K-AKT signaling pathways, which are critical for cell proliferation and survival. nih.gov Similarly, the use of a FABP4 inhibitor was found to weaken the migration and invasion of colon cancer cells, suggesting that FABP4 is involved in signaling pathways that control cancer metastasis. nih.gov
Use as Chemical Probes for Dissecting Biological Processes
Potent and selective inhibitors based on the pyridazinone scaffold are frequently used as chemical probes to investigate the physiological and pathological roles of their target proteins. For instance, the discovery of potent pyrazolo[3,4-d]pyridazinone inhibitors of Fibroblast growth factor receptors (FGFRs) has provided tools to study the consequences of FGFR inhibition in cancer models. nih.gov The use of specific inhibitors allows researchers to dissect the contribution of a single protein to a complex process like cell migration, apoptosis, or inflammation, without the need for genetic manipulation. nih.govresearchgate.net The development of a pyrido[3,4-d]pyrimidine inhibitor of Mps1 kinase with high oral bioavailability enabled in vivo experiments to validate the therapeutic hypothesis of targeting Mps1. acs.org
Development of Mechanistic Assays for Understanding Biological Function
The study of this compound and its derivatives has spurred the development and application of specific mechanistic assays. A notable example is the fluorescence displacement assay used to screen for and characterize FABP4 inhibitors. nih.gov This assay relies on a detection reagent that fluoresces when bound to FABP4. An effective inhibitor will displace this reagent, leading to a measurable decrease in fluorescence, which allows for the quantification of inhibitory potency (e.g., IC₅₀ determination). nih.govcore.ac.uk
Similarly, to evaluate CXCR2 antagonists, a kinetic fluorescence-based calcium mobilization assay is employed. This assay measures the ability of a compound to block the intracellular calcium flux that is normally induced by chemokine binding to the receptor. mdpi.com For kinase inhibitors, nonradioactive enzymatic assays are often developed to screen compound libraries and determine potency and selectivity, as was done for pyridazinone-based PDE4B inhibitors. nih.gov These specialized assays are fundamental for understanding the mechanism of action and for guiding the rational design of more effective compounds.
Role of 4 Aminopyrido 3,4 D Pyridazin 1 2h One in Advanced Synthetic Organic Chemistry
As a Versatile Building Block for the Construction of Complex Heterocyclic Systems
The 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one core is a privileged structure that serves as a foundational building block for synthesizing more elaborate heterocyclic systems. Organic chemists utilize the inherent reactivity of the amino group and the aromatic rings to construct fused polycyclic compounds. For instance, the related pyridazine (B1198779) and fused pyrimidine (B1678525) derivatives are recognized as important classes of heterocyclic compounds with applications in medicinal and pharmaceutical chemistry. semanticscholar.org
The synthesis of such complex systems often begins with the functionalization of the core structure. For example, in the synthesis of related pyrido[3,4-d]pyrimidine (B3350098) derivatives, a common strategy involves the preparation of a chlorinated intermediate, which can then undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce a variety of substituents at the C-4 position. nih.gov This approach highlights how the pyridopyridazinone skeleton can be systematically modified to build a range of complex molecules.
Similarly, the amino group of related aminopyridazine compounds can be deprotected and transformed into stable diazonium salts. These intermediates are highly reactive and can undergo reactions such as 'ring switching' transformations when heated in the presence of alcohols, leading to the formation of entirely different heterocyclic systems like 1,2,3-triazole derivatives. semanticscholar.org This demonstrates the utility of the aminopyridazine moiety as a latent reactive handle for profound structural modifications. The versatility of such pyridone-based scaffolds allows them to serve as precursors for a variety of biologically relevant compounds, including those with fused 1,5-benzodiazepine moieties or fulleropyrrolidines. nih.gov
Synthesis of Libraries of Analogues for Screening in Academic Research
The this compound scaffold is particularly valuable for the development of compound libraries for high-throughput screening in academic and industrial research. By systematically modifying the core structure at different positions, chemists can generate a large number of analogues with diverse physicochemical properties. These libraries are then screened against various biological targets to identify hit compounds for drug discovery programs. nih.gov
A notable example is the use of the closely related 4-amino-pyridazin-3(2H)-one core to develop potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. nih.govresearchgate.net Researchers have synthesized and screened series of 4-amino and 4-ureido pyridazinone-based compounds, leading to the identification of inhibitors with low micromolar activity. nih.govresearchgate.netsemanticscholar.org This process often involves creating variations at multiple positions, such as the N2 position of the pyridazinone ring and modifications of the 4-amino group itself.
The generation of these libraries allows for the exploration of structure-activity relationships (SAR), which provides crucial insights for optimizing the potency and selectivity of lead compounds. nih.gov For example, screening new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines has led to the identification of compounds with significant cytotoxic activities, which were then further investigated for their inhibitory effects on specific enzymes like EGFR. nih.gov This systematic approach of synthesis and screening is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space around a promising scaffold. mdpi.com
| Core Scaffold | Target | Screening Application | Key Findings | Reference |
|---|---|---|---|---|
| 4-Amino-pyridazin-3(2H)-one | Fatty Acid-Binding Protein 4 (FABP4) | Inhibitor screening for metabolic diseases and cancer | Identified novel, potent FABP4 inhibitors with low micromolar IC50 values. | nih.govresearchgate.netsemanticscholar.org |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT and EGFRT790M | Anticancer screening against various cell lines (A-549, PC-3, HCT-116, MCF-7) | Discovered derivatives with high cytotoxic activity and potent inhibitory effects on wild-type and mutant EGFR. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Various cancer cell lines (Caco-2, A549, HT1080, Hela) | Evaluation of anticancer activity | Synthesized compounds showing high cytotoxic activity, suggesting inhibition of cancer cell proliferation as a mechanism. | mdpi.com |
Contribution to Methodological Advancements in Heterocycle Synthesis
The demand for efficient access to libraries of this compound analogues and other complex heterocycles has spurred significant innovation in synthetic organic chemistry. The pursuit of these molecules has driven the development of more efficient, cost-effective, and environmentally friendly synthetic methods.
One major area of advancement is the increasing use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which improves efficiency and reduces waste. mdpi.com For instance, novel routes for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines have been developed using multicomponent reactions under solvent-free conditions, providing a general and efficient strategy for building structurally diverse fused pyridopyrimidines. mdpi.comsciforum.net
Furthermore, research into the synthesis of related pyridopyrimidine scaffolds has been supported by the development and application of novel catalytic systems, including nano-catalysts. nih.gov These catalysts can offer improved yields, reduced reaction times, and milder reaction conditions. For example, magnetic nanocatalysts have been employed for the green synthesis of pyrido[2,3-d]pyrimidines. nih.gov The exploration of non-conventional energy sources, such as microwave and ultrasound irradiation, has also proven effective in accelerating the synthesis of related dihydropyridone heterocycles, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.govresearchgate.net These methodological improvements, often driven by the need to synthesize specific heterocyclic cores like pyridopyridazinones, contribute broadly to the field of organic synthesis.
| Methodology | Heterocyclic System | Key Advantage | Reference |
|---|---|---|---|
| Multicomponent Reaction (Solvent-Free) | 4-Substituted Aminopyrido[2,3-d]pyrimidines | High efficiency, good yields, eco-friendly. | mdpi.comsciforum.net |
| Nano-catalysis (e.g., magnetic Fe3O4@TiO2) | Pyrido[2,3-d]pyrimidines | Green synthesis, efficient one-pot procedure. | nih.gov |
| Ultrasound-Assisted Synthesis | 3,4-Dihydropyridones | Milder conditions, shorter reaction times, higher yields. | nih.gov |
| One-Pot Hydrohydrazination/Condensation | Dihydropyridazin-3(2H)-ones | Streamlined and efficient process. |
Future Research Directions and Emerging Paradigms for 4 Aminopyrido 3,4 D Pyridazin 1 2h One
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The discovery and optimization of bioactive molecules are being revolutionized by artificial intelligence (AI) and machine learning (ML). For a novel scaffold like 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one, these computational tools are not just advantageous; they are essential for unlocking its full potential efficiently.
Key AI/ML applications would include:
Target Identification: ML models trained on large-scale biological data could predict potential protein targets for this compound, moving beyond traditional screening.
De Novo Design: Generative models could design novel derivatives with optimized properties, such as enhanced binding affinity, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Advanced modeling and in silico ADMET-toxicity calculations have already been used to identify promising candidates for in vivo studies among related compounds. researchgate.net
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as initial derivatives are synthesized and tested, accelerating the optimization cycle by predicting the activity of new designs before their synthesis.
Novel Applications in Chemical Biology and Mechanistic Probe Development
A key future direction is the development of this compound derivatives as chemical probes. These tools are crucial for dissecting complex biological pathways and validating new drug targets. The structural similarity of the core scaffold to known kinase inhibitors and other bioactive molecules suggests its potential as a versatile starting point for probe development. nih.govnih.gov
The strategy would involve designing and synthesizing derivatives that incorporate specific functionalities:
Affinity-Based Probes: Attaching a photoreactive group or a reactive handle to the scaffold would allow for covalent labeling of target proteins within a complex biological sample, aiding in target identification and validation.
Fluorescent Probes: Conjugating a fluorophore to a potent and selective derivative would enable real-time visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.
Mechanistic Probes: The core scaffold can be systematically modified to probe specific molecular interactions. For example, by altering the amino group or the pyridazinone ring, researchers can dissect the key interactions, such as hydrogen bonds, that are critical for binding to a target protein. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one moiety, for example, has been used as a starting point to design inhibitors targeting specific mutant forms of proteins like EGFR. nih.gov
Sustainable and Scalable Synthetic Methodologies for Research-Scale Production
While traditional multi-step synthetic routes for pyridazinone and pyridopyrimidine heterocycles are well-documented, they often involve harsh reagents, multiple purification steps, and significant solvent waste. semanticscholar.orgmdpi.com A major emerging paradigm is the development of sustainable and scalable synthetic methods, which will be crucial for producing this compound and its derivatives for research purposes.
Future synthetic research should focus on:
Multicomponent Reactions (MCRs): As demonstrated for the synthesis of related aminopyrido[2,3-d]pyrimidines, MCRs offer an efficient pathway to build molecular complexity in a single step from simple precursors. sciforum.netmdpi.com These reactions often proceed with high atom economy and reduced waste.
Solvent-Free Conditions: Performing reactions under solvent-free or mechanochemical (e.g., using an electrical mortar-heater) conditions significantly reduces the environmental impact. sciforum.netsharif.edu This approach has been successfully used to create diverse libraries of fused pyridopyrimidine skeletons in good yields. mdpi.com
Catalytic Methods: Employing reusable, eco-friendly catalysts, such as bio-based magnetic nanocatalysts, can enhance reaction efficiency and simplify product purification, as the catalyst can be easily removed by an external magnet. sharif.edu
The table below outlines a comparison of potential synthetic approaches.
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Approach | Multi-step linear synthesis semanticscholar.org | One-pot multicomponent reactions mdpi.com |
| Conditions | Often requires reflux, inert atmospheres | Solvent-free, lower temperatures sharif.edu |
| Reagents | May use stoichiometric toxic reagents | Catalytic, often with reusable catalysts sharif.edu |
| Efficiency | Lower overall yield, more intermediates | High yields, high atom economy sciforum.net |
| Work-up | Multiple extractions & chromatography | Simplified, e.g., magnetic separation sharif.edu |
Advanced Biophysical Characterization for Ligand-Target Interactions
A deep understanding of how a ligand binds to its target is fundamental for rational drug design. For this compound, future research will need to move beyond simple activity assays to a detailed biophysical characterization of its interactions with potential biological targets.
This will involve an integrated approach using multiple advanced techniques:
Fluorescence-Based Displacement Assays: This technique can be used to screen for inhibitors and determine their binding affinity (IC₅₀). It relies on the displacement of a fluorescent probe from the target protein's binding pocket by a potential inhibitor, leading to a measurable change in fluorescence. nih.gov
Molecular Docking: Computational docking studies can predict the binding pose of the ligand within the active site of a target protein. This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interaction stability and the role of conformational changes. nih.gov
Spectroscopic and Calorimetric Methods: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic and kinetic data about the binding event, including association/dissociation rates and the enthalpic/entropic contributions to binding.
The table below summarizes these key biophysical techniques and their applications.
| Technique | Information Provided | Example Application |
| Fluorescence Displacement | Binding affinity (IC₅₀), initial hit identification | Screening a library of derivatives against a target kinase. nih.gov |
| Molecular Docking | Binding mode, key interacting residues, structure-activity relationship (SAR) | Predicting how derivatives bind to explain activity differences. nih.gov |
| Molecular Dynamics (MD) | Complex stability, conformational changes, role of water molecules | Assessing the stability of the ligand in the binding pocket over time. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Full thermodynamic profiling of the binding of an optimized lead compound. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD) | Measuring the real-time binding and dissociation of the ligand. |
常见问题
Basic: What are the established synthetic routes for 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one, and how can reaction conditions be optimized for yield?
Answer:
The primary synthetic route involves cyclization of ethyl 3-cyanoisonicotinate with hydrazine hydrate under reflux conditions in ethanol. Key optimization parameters include:
- Temperature control : Maintaining reflux (~78°C for ethanol) to ensure complete cyclization.
- Reaction time : Extended durations (6–12 hours) improve yield but require monitoring to avoid side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) is critical for isolating the pure compound .
Alternative pathways include microwave-assisted cyclization for reduced reaction times and improved regioselectivity, though this requires specialized equipment .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques ensures accurate structural confirmation:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.6–8.5 ppm) and carbon backbone. Substituent effects on chemical shifts help verify regiochemistry .
- IR spectroscopy : Confirms functional groups (e.g., NH₂ stretching at ~3422 cm⁻¹, carbonyl at ~1642 cm⁻¹) .
- Mass spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ at m/z 182.04 for analogs) .
- X-ray crystallography : Resolves ambiguity in tautomeric forms or stereochemistry, as demonstrated for related thieno-pyridazinone derivatives .
Advanced: How can researchers address low yields in the cyclization step during synthesis?
Answer:
Low yields often stem from competing side reactions (e.g., incomplete hydrazine activation or dimerization). Mitigation strategies include:
- Catalytic additives : Use of acetic acid or ammonium acetate (pH 6.5 buffer) to stabilize intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
- Alternative reagents : Substituting hydrazine with hydroxylamine hydrochloride can favor alternative cyclization pathways, as seen in spiro compound syntheses .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
SAR studies focus on substituent effects at key positions (e.g., C-2, C-7):
- Systematic substitution : Introducing methyl, isopropyl, or aryl groups (e.g., pyridinyl) alters electronic and steric properties, as shown in thieno-pyridazinone analogs with varying inhibitory activities .
- Biological assays : Testing derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays quantifies binding affinity changes .
- Data tables : Tabulating substituent effects on IC₅₀ values and solubility (e.g., compound 58 vs. 62 in ) identifies pharmacophore requirements .
Advanced: How to resolve contradictions in biological activity data across different studies?
Answer:
Discrepancies often arise from assay variability or impurities. Solutions include:
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Purity validation : HPLC (≥95% purity) and elemental analysis ensure compound integrity .
- Control experiments : Test compounds against known inhibitors (e.g., staurosporine for kinases) to calibrate activity thresholds .
Advanced: What computational methods predict the compound's interaction with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model binding poses in kinase active sites (e.g., ATP-binding pockets), prioritizing derivatives with favorable ΔG values .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (≥50 ns trajectories) .
- QSAR models : Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with activity, guiding synthetic priorities .
Advanced: How to design stable derivatives under physiological conditions?
Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) at C-2 to reduce CYP450-mediated oxidation, as seen in compound 58 .
- pH-sensitive modifications : Replace labile amides with ether linkages, leveraging stability data from pyrido-pyrimidine analogs .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies vulnerable positions for further optimization .
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